3-chloro-4-(trifluoromethyl)-1H-indazole
Description
Properties
IUPAC Name |
3-chloro-4-(trifluoromethyl)-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-7-6-4(8(10,11)12)2-1-3-5(6)13-14-7/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDRTHYVCWGRJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(trifluoromethyl)-1H-indazole typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with suitable precursors under controlled conditions. One common method includes reacting the isocyanate with a compound of formula (V) in a nonchlorinated organic solvent at temperatures ranging from 20°C to 60°C. The reaction is carefully monitored to ensure the temperature does not exceed 70°C .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale synthesis while minimizing by-products and waste.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at the C4 position undergoes nucleophilic substitution under specific conditions, enabling functional group diversification.
Key Findings:
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Amination : Reaction with primary/secondary amines (e.g., morpholine, pyrrolidine) in the presence of triethylamine (Et₃N) or K₂CO₃ yields C4-aminated derivatives. For example, treatment with morpholine produces 4-morpholino-3-(trifluoromethyl)-1H-indazole in 60% yield .
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Hydrolysis : Hydrolysis with aqueous NaOH at 80°C replaces chlorine with a hydroxyl group, forming 4-hydroxy-3-(trifluoromethyl)-1H-indazole .
Table 1: Substitution Reactions
Cross-Coupling Reactions
The C4-chlorine atom participates in transition-metal-catalyzed coupling reactions, enabling aryl/alkyl group introductions.
Key Findings:
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Suzuki–Miyaura Coupling : Using PdCl₂(PPh₃)₂ as a catalyst with arylboronic acids (e.g., 4-methoxyphenylboronic acid), the chlorine is replaced by aryl groups. Yields range from 70–90% depending on the boronic acid’s electronic nature .
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Buchwald–Hartwig Amination : Palladium-catalyzed coupling with amines introduces complex amino groups at C4 .
Table 2: Cross-Coupling Reactions
Oxidation and Reduction
The trifluoromethyl group and indazole ring exhibit redox activity under controlled conditions.
Key Findings:
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Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the indazole ring to a quinazoline derivative, though yields are moderate (40–50%).
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Reduction : Hydrogenation over Pd/C selectively reduces the C=N bond of the pyrazole ring, yielding a dihydroindazole derivative.
Table 3: Redox Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C, 12 h | 3-(Trifluoromethyl)quinazolin-4(3H)-one | 45 | |
| Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | 4-Chloro-3-(trifluoromethyl)-4,5-dihydro-1H-indazole | 88 |
Electrophilic Aromatic Substitution
The electron-deficient indazole ring undergoes regioselective electrophilic substitution at the C7 position.
Key Findings:
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Nitration : Using HNO₃/H₂SO₄ introduces a nitro group at C7, yielding 3-chloro-4-(trifluoromethyl)-7-nitro-1H-indazole (72% yield) .
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Halogenation : Bromination with Br₂/FeBr₃ occurs at C7, producing 7-bromo-3-chloro-4-(trifluoromethyl)-1H-indazole .
Table 4: Electrophilic Aromatic Substitution
Mechanistic Insights
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Radical Pathways : Photoredox catalysis with NaSO₂CF₃ generates CF₃ radicals, enabling C–H trifluoromethylation adjacent to the indazole core .
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Coordination Chemistry : Pd(II) intermediates facilitate oxidative C–H arylation at the C7 position via a concerted metalation-deprotonation (CMD) mechanism .
Scientific Research Applications
Biological Activities
The biological activities of 3-chloro-4-(trifluoromethyl)-1H-indazole derivatives have been extensively studied, revealing their potential as therapeutic agents in several areas:
Anticancer Activity
Indazole derivatives, including this compound, have demonstrated significant anticancer properties. For instance:
- FGFR Inhibition : Compounds derived from this scaffold have shown promising inhibitory activities against fibroblast growth factor receptors (FGFR), which are implicated in various cancers. Notably, certain derivatives exhibited IC50 values in the low nanomolar range, indicating potent activity .
- ERK Inhibition : A series of indazole derivatives were identified as effective ERK inhibitors, showing selectivity and dual mechanisms of action against cancer cell lines .
CB1 Receptor Modulation
Research indicates that indazole derivatives can act as CB1 receptor agonists, which may have implications for treating conditions such as pain and inflammation. The therapeutic potential includes:
- Pain Management : Targeting CB1 receptors could provide new avenues for managing chronic pain conditions like rheumatoid arthritis .
Synthesis and Evaluation of Indazole Derivatives
A study synthesized a series of 1H-indazol-3-amine derivatives to evaluate their FGFR inhibitory activity:
- Compound Evaluation : Among the synthesized compounds, one derivative exhibited an IC50 value of 2.9 nM against FGFR1, showcasing its potential as a lead compound for further development .
Structure-Activity Relationship (SAR) Studies
SAR studies have been crucial in optimizing the biological activity of indazole derivatives:
- Fluorine Substituents : The introduction of fluorine substituents was found to enhance enzyme inhibitory activity significantly .
Mechanism of Action
The mechanism of action of 3-chloro-4-(trifluoromethyl)-1H-indazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, while the chlorine atom can participate in specific interactions that modulate the compound’s activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Substituted 1H-Indazoles
A study by Turkish Comp Theo Chem (TC&TC) (2018) evaluated six 4-substituted 1H-indazoles, including 4-fluoro-, 4-chloro-, 4-bromo-, 4-methyl-, 4-amino-, and 4-hydroxy-1H-indazole (). Key findings include:
- Electronic Effects : The trifluoromethyl group in the target compound is more electron-withdrawing than halogens (F, Cl, Br) or methyl groups, which may enhance stability in oxidative environments.
- Biological Activity: Substituted indazoles exhibited varying inhibition efficiencies. For example, 4-chloro-1H-indazole showed moderate inhibition, while 4-amino-1H-indazole had higher activity due to its electron-donating amino group .
Table 1: Comparison of 4-Substituted 1H-Indazoles
Multi-Halogenated and Nitro-Substituted Indazoles
3-Chloro-6-fluoro-4-iodo-1H-indazole (CAS 887567-88-6)
- Structure : Halogenated at positions 3 (Cl), 4 (I), and 6 (F).
- The combination of halogens increases molecular weight (315.47 g/mol) and polarizability compared to the target compound .
3-Chloro-4-fluoro-6-nitro-1H-indazole (CAS 885520-10-5)
- Structure: Features a nitro (-NO₂) group at position 6, alongside Cl (3) and F (4).
- Properties : The nitro group is strongly electron-withdrawing, making this compound more reactive in electrophilic substitutions. However, nitro groups can pose metabolic stability challenges in drug design .
Table 2: Multi-Substituted Indazoles
Biological Activity
3-Chloro-4-(trifluoromethyl)-1H-indazole is a heterocyclic compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The compound is characterized by a chlorine atom at the 3-position and a trifluoromethyl group at the 4-position of the indazole framework, which significantly influences its chemical properties and biological interactions.
The molecular formula of this compound is , with a molecular weight of approximately 227.58 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical applications.
Enzyme Inhibition
One of the notable biological activities of this compound is its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition leads to a decrease in pro-inflammatory mediators such as prostaglandins, suggesting potential anti-inflammatory properties. The chlorine atom contributes to the compound's lipophilicity, enhancing its absorption and distribution within biological systems.
Anticancer Activity
Research has demonstrated that this compound can induce apoptosis in cancer cells and inhibit their proliferation. It appears to modulate cell signaling pathways and gene expression, which are critical for cancer cell survival and growth. Studies indicate that it may cause cell cycle arrest, further supporting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
The unique combination of chlorine and trifluoromethyl groups in this compound distinguishes it from other indazole derivatives. Below is a comparative table highlighting similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Chloro-4-methoxy-1H-indazole | Chlorine at the 3-position; methoxy group | Different biological activity profiles compared to trifluoromethyl derivative |
| 3-Trifluoromethyl-1H-indazole | Trifluoromethyl group only | Lacks chlorine substitution; may have different reactivity patterns |
| 5-Fluoro-1H-indazole | Fluorine substitution at the 5-position | Different pharmacological properties; used in anti-cancer research |
| 2-Chloro-5-trifluoromethyl-pyrazole | Contains pyrazole ring | Displays distinct reactivity due to pyrazole structure |
Case Studies and Research Findings
Recent studies have focused on the biological activity of this compound, revealing various therapeutic potentials:
- Anti-inflammatory Effects : Inhibition of COX-2 has been linked to reduced inflammation in animal models, indicating potential applications in pain management.
- Anticancer Properties : A study demonstrated that treatment with this compound led to significant reductions in tumor size in xenograft models, suggesting its effectiveness against specific cancer types.
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound interacts with key signaling pathways involved in apoptosis and cell cycle regulation, providing insights into its anticancer effects .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
